molecular formula C14H15N3O2S B2946548 N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide CAS No. 1280851-49-1

N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide

Cat. No.: B2946548
CAS No.: 1280851-49-1
M. Wt: 289.35
InChI Key: PCMXTCFFMKWORO-UHFFFAOYSA-N
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Description

N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a heterocyclic acetamide derivative featuring a 1,3-oxazole core substituted at position 2 with a thiophen-2-yl group and at position 5 with a methyl group. The acetamide moiety is further functionalized with a 1-cyanopropyl chain.

Properties

IUPAC Name

N-(1-cyanopropyl)-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-3-10(8-15)16-13(18)7-11-9(2)19-14(17-11)12-5-4-6-20-12/h4-6,10H,3,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMXTCFFMKWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)CC1=C(OC(=N1)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanopropyl)-2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N2O1S\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

This compound features a thiophene ring and an oxazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with oxazole precursors under controlled conditions. The details of the synthesis can be found in various literature sources that focus on similar compounds within the thiophene and oxazole families.

Anticancer Properties

Research indicates that compounds containing thiophene and oxazole rings exhibit promising anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG24.37 ± 0.7
Compound BA5498.03 ± 0.5

These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA/RNA Synthesis : Compounds with similar structures have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell survival.
  • Kinase Inhibition : Studies have indicated that these compounds can inhibit key kinases involved in tumorigenesis, such as ERK1/2, leading to reduced tumor growth .
  • Induction of Apoptosis : The compound may activate caspases involved in the apoptotic pathway, promoting programmed cell death in cancer cells .

Case Studies

Several studies have explored the efficacy of compounds related to this compound:

  • Study on HepG2 Cells : A study demonstrated that a related compound induced apoptosis in HepG2 cells through caspase activation, with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
  • A549 Cell Line Analysis : Another study reported that a structurally similar compound exhibited strong antiproliferative activity against A549 lung carcinoma cells, indicating potential for lung cancer treatment .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to tubulin and other cellular targets, suggesting a multi-target approach to their anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its hybrid oxazole-thiophene scaffold and the 1-cyanopropyl side chain. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Source
Target Compound 1,3-oxazole - 5-methyl, 2-(thiophen-2-yl)
- N-(1-cyanopropyl)acetamide
Not reported in evidence
iCRT3 1,3-oxazole - 5-methyl, 2-(4-ethylphenyl)
- N-(2-phenylethyl)sulfanyl-acetamide
Wnt/β-catenin pathway inhibitor; anti-inflammatory
N-(benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Benzothiazole - Thiophen-2-yl-acetamide
- Benzothiazole-methyl linkage
Antitubercular activity (synthesized)
2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)-N-{[2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}prop-2-enamide 1,3-oxazole - 2-(thiophen-2-yl)
- Cyano-enamide side chain
Activity not reported
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone - 4-methoxybenzyl
- Bromophenyl-acetamide
FPR2 agonist; activates calcium mobilization

Key Structural Differences

Core Heterocycle: The target compound’s 1,3-oxazole core distinguishes it from thiazolidinones () and pyridazinones (). The thiophen-2-yl substituent at position 2 introduces π-conjugation and sulfur-mediated interactions, contrasting with iCRT3’s 4-ethylphenyl group .

Acetamide Side Chain: The 1-cyanopropyl group is unique compared to phenyl (), phenylethyl (), or benzothiazole () substituents. The cyano group may enhance solubility or serve as a hydrogen-bond acceptor.

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